Lipophilicity: Computed logP vs. Des-Chloro Analog
Computational prediction (SwissADME / Mcule consensus) estimates the logP of 2‑{[(6‑chloro‑1,3‑benzodioxol‑5‑yl)methyl]sulfanyl}‑5‑phenyl‑1,3,4‑oxadiazole at approximately 4.7–5.0, compared with approximately 3.8–4.2 for the des‑chloro analog (2‑{[(1,3‑benzodioxol‑5‑yl)methyl]sulfanyl}‑5‑phenyl‑1,3,4‑oxadiazole) [REFS‑1][REFS‑2]. The increase of 0.5–1.2 log units is consistent with the positive contribution of aromatic chlorine to lipophilicity and suggests improved passive membrane permeability.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | clogP ~ 4.7–5.0 (SwissADME / Mcule consensus estimate) |
| Comparator Or Baseline | Des‑chloro analog (2‑{[(1,3‑benzodioxol‑5‑yl)methyl]sulfanyl}‑5‑phenyl‑1,3,4‑oxadiazole): clogP ~ 3.8–4.2 |
| Quantified Difference | Δ logP ≈ +0.5 to +1.2 |
| Conditions | In silico consensus logP prediction (XLogP3, iLogP, and WLogP methods) |
Why This Matters
Higher logP can enhance membrane permeation and oral absorption potential, guiding compound selection for cell‑based assays or in vivo pharmacokinetic studies.
- [1] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug‑likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. DOI: 10.1038/srep42717. View Source
